molecular formula C5H9NO2 B1348099 (S)-Pyrrolidine-3-carboxylic acid CAS No. 72580-53-1

(S)-Pyrrolidine-3-carboxylic acid

Cat. No. B1348099
CAS RN: 72580-53-1
M. Wt: 115.13 g/mol
InChI Key: JAEIBKXSIXOLOL-BYPYZUCNSA-N
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Description

“(S)-Pyrrolidine-3-carboxylic acid”, also known as “(S)-β-Proline”, is a naturally occurring amino acid . It has the empirical formula C5H9NO2 and a molecular weight of 115.13 .


Synthesis Analysis

The synthesis of “(S)-Pyrrolidine-3-carboxylic acid” derivatives has been achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The molecular structure of “(S)-Pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

“(S)-Pyrrolidine-3-carboxylic acid” is a solid substance . It has an optical activity of [α]/D 20.0±2.0°, c = 2 in H2O . The physical and chemical properties of “(3S)-Pyrrolidine-3-carboxylic acid” include a melting point of 218-222°C, a boiling point of 372.4°C, and a solubility in water of 18.4 g/L at 25°C .

Scientific Research Applications

C-H Functionalization and Synthesis of Pyrrolines

(S)-Pyrrolidine-3-carboxylic acid plays a critical role in the C-H functionalization of cyclic amines, facilitating redox-annulations with α,β-unsaturated carbonyl compounds. This process leads to the generation of ring-fused pyrrolines, which can be further oxidized or reduced to form pyrroles and pyrrolidines, respectively (Kang et al., 2015).

Asymmetric A(3) Reactions

In another study, pyrrolidine and related amines were used in asymmetric A(3) reactions in the presence of a copper iodide and a carboxylic acid-thiourea cocatalyst. This method produces propargylamines with high enantioselectivity, showcasing the compound's utility in synthesizing chiral molecules (Zhao & Seidel, 2015).

Enzymatic Conversion and Biochemical Production

The enzymatic conversion of precursors to pyridine-3-carboxylic acid, which shares a similar structural motif with (S)-Pyrrolidine-3-carboxylic acid, demonstrates the compound's potential in biochemical applications and industrial production processes. The study on pyridine-3-carboxylic acid extraction emphasizes the importance of such compounds in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).

Influenza Neuraminidase Inhibitors

The compound has been integral in the design and synthesis of influenza neuraminidase inhibitors. Research has led to the discovery of potent inhibitors, contributing significantly to antiviral drug development (Wang et al., 2001).

Electrochemical Sensors

(S)-Pyrrolidine-3-carboxylic acid derivatives have been employed in developing disposable and low-cost electrochemical sensors for dopamine detection, showcasing the compound's application in creating sensitive and selective biosensors (Özcan et al., 2017).

Synthesis of Spin Labels and Probes

The synthesis of spin labels and probes from the pyrrolidine series for magnetic resonance spectroscopy and imaging in biomedical research highlights the compound's utility in producing stable, reduction-resistant molecular probes (Dobrynin et al., 2021).

Safety And Hazards

“(S)-Pyrrolidine-3-carboxylic acid” is classified as a combustible solid . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this substance .

Future Directions

“(S)-Pyrrolidine-3-carboxylic acid” has been widely used in chemical synthesis and pharmaceutical research . It is expected that this compound will continue to be a valuable tool in the discovery of new biologically active pyrrolidine derivatives .

properties

IUPAC Name

(3S)-pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEIBKXSIXOLOL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363568
Record name (S)-Pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Pyrrolidine-3-carboxylic acid

CAS RN

72580-53-1
Record name (S)-Pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
BR Huck, JM Langenhan, SH Gellman - Organic Letters, 1999 - ACS Publications
Homooligomers of β-amino acids (S)-3-pyrrolidine-3-carboxylic acid (PCA) and (S)-nipecotic acid (Nip) were studied by circular dichroism (CD) in methanol. In each series, a profound …
Number of citations: 72 pubs.acs.org
Z Hu - 2015 - scholarshare.temple.edu
In the study of structurally restricted cyclic β-amino acids and peptides, methanopyrrolidine-5-carboxylic acids (MetPyr-5-acids), or 5-syn-carboxy-2-azabicyclo[2.1.1] hexanes, and …
Number of citations: 1 scholarshare.temple.edu
LM Sandvoss, HA Carlson - Journal of the American Chemical …, 2003 - ACS Publications
Conformations of the monomer, dimer, and hexamer of β-proline ((S) pyrrolidine-3-carboxylic acid) were determined using ab initio molecular orbital calculations at the RHF/6-31G* …
Number of citations: 36 pubs.acs.org
SB Bhavsar, S Pawar, S Joshi, S Jadhav… - Available at SSRN … - papers.ssrn.com
Continuous evolution in bacterial strains limits utility of frontline antibacterial agents due to development of multiple resistance mechanisms. Especially gram-negative multidrug …
Number of citations: 0 papers.ssrn.com
SD Dattoli, R De Marco, M Baiula, S Spampinato… - European Journal of …, 2014 - Elsevier
In recent years, several research groups proposed new peptidomimetic antagonists of integrins αvβ3, α5β1, αIIbβ3, αvβ6, αvβ5, etc. based on retro sequences of the classic integrin-…
Number of citations: 17 www.sciencedirect.com
JA Fuentes, T Lebl, AMZ Slawin, ML Clarke - Chemical Science, 2011 - pubs.rsc.org
A promising but relatively unexplored approach to tuning asymmetric catalysts is to design catalysts that can self-assemble with a family of complementary co-catalysts. In order to study …
Number of citations: 37 pubs.rsc.org
Y Gao, Y Liu, Z Iqbal, J Sun, J Ji, L Zhai… - …, 2021 - Wiley Online Library
Avibactam is a non‐β‐lactam based second generation β‐lactamase inhibitor containing diazabicyclooctane (DBO) ring as the β‐lactam mimic. We substituted C2 position of DBO …
MD Morin, Y Wang, BT Jones, Y Mifune… - Journal of the …, 2018 - ACS Publications
A screen conducted with nearly 100000 compounds and a surrogate functional assay for stimulation of an immune response that measured the release of TNF-α from treated human …
Number of citations: 35 pubs.acs.org
Y Meng, C Chu, X Niu, L Cheng, D Wu, L Liu… - Bioorganic & Medicinal …, 2022 - Elsevier
With the great success of anti-programmed cell death-1 (PD-1)/programmed cell death ligand-1 (PD-L1) monoclonal antibodies in clinical applications, blocking the PD-1/PD-L1 …
Number of citations: 1 www.sciencedirect.com
AB Mantsyzov, MN Sokolov, PM Ivantcova… - The Journal of …, 2020 - ACS Publications
All possible variants of β-proline functionalized tripeptides consisting of homo/hetero chiral monomeric all-cis 5-arylpyrrolidine-2,4-dicarboxylate units were synthesized for the first time …
Number of citations: 2 pubs.acs.org

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